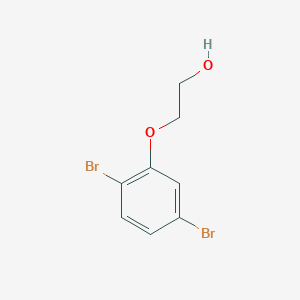

2-(2,5-Dibromophenoxy)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dibromophenoxy)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O2/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5,11H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHIRYMUTODGHAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OCCO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2,5 Dibromophenoxy Ethanol

Established Synthetic Pathways

The primary and most well-documented method for synthesizing 2-(2,5-dibromophenoxy)ethanol is through a Williamson ether synthesis. masterorganicchemistry.com This approach involves the reaction of a phenoxide with an alkyl halide.

Specific Reaction Conditions and Precursors

The synthesis of 2-(2,5-dibromophenoxy)ethanol has been reported using 1,4-dibromo-2-fluorobenzene (B72686) and ethylene (B1197577) glycol as the primary precursors. google.com In a typical procedure, the reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like N-methyl-2-pyrrolidone (NMP). google.comchemicalbook.com The reaction mixture is heated to facilitate the nucleophilic substitution. google.com

Another common set of precursors involves the reaction of 2,5-dibromophenol (B1293422) with 2-chloroethanol. google.com This variation of the Williamson synthesis also requires a basic medium to deprotonate the phenol (B47542), forming the more nucleophilic phenoxide ion. masterorganicchemistry.com

A detailed example of a related synthesis involves the reaction of 1,4-dibromo-2-fluorobenzene with ethylene glycol. To a stirred solution of 1,4-dibromo-2-fluorobenzene in ethylene glycol, NMP is added at room temperature under a nitrogen atmosphere. google.com This specific method highlights the use of a fluorinated benzene (B151609) derivative, where the fluorine atom acts as the leaving group.

| Precursor 1 | Precursor 2 | Base/Catalyst | Solvent |

| 1,4-Dibromo-2-fluorobenzene | Ethylene Glycol | Sodium Hydroxide | NMP |

| 2,5-Dibromophenol | 2-Chloroethanol | Sodium Hydroxide | Water |

Mechanistic Aspects of Synthetic Routes

The synthesis of 2-(2,5-dibromophenoxy)ethanol via the Williamson ether synthesis proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.com In this process, the phenoxide ion, generated by the deprotonation of the corresponding phenol by a base, acts as the nucleophile. This nucleophile attacks the electrophilic carbon of the ethylene glycol derivative (e.g., 2-chloroethanol), which bears a leaving group (e.g., chloride). masterorganicchemistry.compearson.com

The reaction involves a backside attack by the nucleophile on the carbon atom bonded to the leaving group. This leads to an inversion of stereochemistry if the carbon is chiral, although in the case of 2-chloroethanol, the carbon is not a stereocenter. The reaction is typically carried out in a polar aprotic solvent which helps to solvate the cation of the phenoxide salt but does not solvate the nucleophilic anion as strongly, thus enhancing its reactivity. masterorganicchemistry.com Steric hindrance can significantly affect the efficiency of the SN2 reaction. pearson.com

Derivatization Strategies of the Core Structure

The 2-(2,5-dibromophenoxy)ethanol core structure possesses reactive sites, namely the hydroxyl group and the bromine atoms on the aromatic ring, which allow for a variety of derivatization strategies.

Functional Group Transformations, including Hydroxyl Group Reactivity

The primary hydroxyl group in 2-(2,5-dibromophenoxy)ethanol is a key site for functional group transformations. A notable reaction is its conversion to a better leaving group, such as a halide. For instance, the hydroxyl group can be transformed into a bromine atom using phosphorus tribromide (PBr3) in a solvent like toluene. google.com This reaction typically requires heating to proceed to completion. google.com The resulting 1,4-dibromo-2-(2-bromoethoxy)benzene (B1354217) is a versatile intermediate for further nucleophilic substitution reactions. chemicalbook.com

The hydroxyl group also allows for the formation of esters. For example, reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base would yield the corresponding ester derivative. These transformations are fundamental in modifying the molecule's physical and chemical properties.

Halogenation and Dehalogenation Studies on Related Phenoxyethanol (B1677644) Compounds

While specific halogenation and dehalogenation studies on 2-(2,5-dibromophenoxy)ethanol are not extensively documented in the provided results, the principles can be inferred from related phenoxyethanol and brominated aromatic compounds.

Halogenation: Further bromination of the aromatic ring is possible, though the existing bromine atoms are deactivating and direct the incoming electrophile to specific positions. Electrophilic aromatic substitution reactions, such as bromination using Br2 and a Lewis acid catalyst, could potentially introduce additional bromine atoms to the ring. imist.ma The conditions would need to be carefully controlled to avoid side reactions.

Dehalogenation: The bromine atoms on the aromatic ring can be removed through various dehalogenation methods. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common method for dehalogenation. Another approach involves the use of Grignard reagents, where the bromo-aromatic compound is first reacted with magnesium to form a Grignard reagent, which is then quenched with a proton source to replace the bromine with hydrogen. google.com Dealkylation of related alkoxy-substituted aromatic compounds can be achieved using strong acids like hydrobromic acid or boron tribromide. google.com

Green Chemistry Approaches in Brominated Phenoxyethanol Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing brominated phenoxyethanols, several greener strategies are being explored.

One significant green approach is the use of phase-transfer catalysis. numberanalytics.com Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can facilitate the reaction between a water-soluble nucleophile (like a phenoxide) and an organic-soluble electrophile, allowing the reaction to proceed in a biphasic system and often under milder conditions with reduced need for organic solvents. numberanalytics.com

Another green strategy involves the in-situ generation of reagents. For example, in bromination reactions, bromine can be generated in situ from the oxidation of a bromide salt, avoiding the handling and storage of highly corrosive and toxic elemental bromine. beyondbenign.org

The use of safer and more environmentally benign solvents is also a key aspect of green chemistry. imist.ma For phenoxyethanol synthesis, replacing traditional volatile organic solvents with water or greener alternatives like ionic liquids or supercritical fluids is an active area of research. The reaction of phenols with ethylene carbonate in the presence of an alkaline catalyst is considered a greener alternative to using ethylene oxide. google.com Heterogeneous catalysts are also favored as they can be easily separated from the reaction mixture, simplifying purification and reducing waste. google.com

Chemical Reactivity and Transformation Mechanisms

Oxidative Transformation Mechanisms

The oxidative degradation of 2-(2,5-Dibromophenoxy)ethanol can proceed through direct oxidation by potent oxidants or via pathways mediated by reactive radical species.

Direct oxidation of 2-(2,5-Dibromophenoxy)ethanol can be achieved using strong oxidizing agents like ozone. Research on similar brominated flame retardants, such as Tetrabromobisphenol A (TBBPA), demonstrates that ozonation is an effective removal method. plos.org In the case of TBBPA, direct ozone oxidation was found to be the dominant process, leading to the cleavage of the benzene (B151609) ring and subsequent debromination. plos.org

A proposed pathway for the direct oxidation of 2-(2,5-Dibromophenoxy)ethanol by ozone would likely involve an initial attack on the activated aromatic ring. The electron-donating ether group directs the electrophilic attack of ozone to the ortho and para positions. This can lead to the formation of hydroxylated intermediates, followed by cleavage of the aromatic ring and the release of bromide ions.

Radical-mediated oxidation is a significant transformation pathway for phenoxyethanol (B1677644) derivatives in various environments. The primary mechanism involves reaction with hydroxyl radicals (•OH), which are powerful, non-selective oxidants. nih.gov Studies on 2-phenoxyethanol (B1175444) show that its degradation is predominantly caused by reactions with •OH radicals. nih.gov For 2-(2,5-Dibromophenoxy)ethanol, these radicals can attack multiple sites:

The Alkyl Chain: Hydrogen abstraction from the ethanol (B145695) side chain can occur, leading to the formation of carbon-centered radicals. This can initiate a cascade of reactions resulting in smaller, oxygenated products.

The Aromatic Ring: Hydroxyl radicals can add to the dibrominated phenyl ring, forming a hydroxycyclohexadienyl radical. This intermediate can then undergo further reactions, including the elimination of a bromine atom (debromination) or ring-opening.

Table 2: Key Findings in Oxidative Transformation of Related Compounds

| Compound | Oxidant/Radical | Key Finding | Primary Pathway | Reference |

| Tetrabromobisphenol A (TBBPA) | Ozone (O₃) | Complete removal achieved in minutes under alkaline conditions. | Direct ozone oxidation leading to ring cleavage and debromination. | plos.org |

| 2-Phenoxyethanol (PhE) | Hydroxyl Radical (•OH) | Reaction with •OH is the major degradation pathway. | Occurs mainly at the bubble/solution interface. | nih.gov |

| Tetrabromobisphenol A (TBBPA) | Singlet Oxygen (¹O₂) | The TBBPA anion is easily oxidized by ¹O₂. | Efficient quenching of ¹O₂ initiates oxidation and generates transient radicals. | nih.gov |

| Brominated Phenols (BPs) | Free Chlorine | Effective degradation occurs over a wide pH range. | Electrophilic substitution is the predominant reaction mechanism. | researchgate.net |

Reductive Transformation Mechanisms

Under anaerobic conditions, the most significant transformation pathway for 2-(2,5-Dibromophenoxy)ethanol is expected to be reductive dehalogenation. This process involves the removal of halogen atoms from a molecule and is a well-documented fate for many halogenated organic compounds, including brominated phenols and polybrominated diphenyl ethers (PBDEs). nih.govenviro.wiki

Reductive dehalogenation is typically a microbially mediated process where the halogenated compound is used as an electron acceptor in respiration. nih.govresearchgate.net Studies on microorganisms from marine sponges, which naturally produce brominated compounds, have shown the ability to reductively debrominate various bromophenols under methanogenic and sulfidogenic conditions. nih.govnih.gov

The likely reductive transformation of 2-(2,5-Dibromophenoxy)ethanol would proceed via a stepwise mechanism:

First Debromination: One of the bromine atoms is removed, yielding a monobrominated intermediate, likely a mixture of 2-(2-bromophenoxy)ethanol (B1278966) and 2-(5-bromophenoxy)ethanol.

Second Debromination: The remaining bromine atom is removed from the monobrominated intermediate to form 2-phenoxyethanol.

Research has shown that the debromination of more highly brominated phenols can be more rapid than that of monobrominated phenols. nih.govnih.gov The process is inhibited by the presence of alternative electron acceptors like nitrate (B79036). nih.gov Electrochemical methods have also demonstrated the feasibility of reductive dehalogenation for brominated aromatic compounds, although it is more challenging than for aliphatic ones. tsijournals.com

Environmental Transformation and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical through non-biological processes, primarily driven by physical and chemical factors in the environment. For a compound like 2-(2,5-Dibromophenoxy)ethanol, key abiotic degradation pathways would include photodegradation and hydrolysis.

Photodegradation Processes and Kinetics

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. The presence of bromine atoms and a phenoxy group in 2-(2,5-Dibromophenoxy)ethanol suggests that it may be susceptible to photolytic transformation.

Direct Photolysis Studies

Direct photolysis occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical reaction. To date, no studies have been published that specifically measure the direct photolysis quantum yield or kinetics for 2-(2,5-Dibromophenoxy)ethanol. Such studies would involve irradiating a solution of the compound with light of specific wavelengths and monitoring its concentration over time to determine the rate of degradation. For related brominated compounds, direct photolysis often involves the cleavage of the carbon-bromine bond, leading to debromination.

Data on Direct Photolysis of 2-(2,5-Dibromophenoxy)ethanol No experimental data are currently available in the scientific literature.

Photosensitized and Indirect Photodegradation

Indirect photodegradation occurs when other substances in the environment, known as photosensitizers (e.g., dissolved organic matter), absorb light and produce reactive species that then degrade the target compound. There is no specific information on the photosensitized degradation of 2-(2,5-Dibromophenoxy)ethanol. Research in this area would investigate how the presence of natural photosensitizers in water bodies might accelerate its degradation.

Data on Indirect Photodegradation of 2-(2,5-Dibromophenoxy)ethanol No experimental data are currently available in the scientific literature.

Role of Reactive Oxygen Species in Photodegradation

Reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), are highly reactive molecules formed photochemically in the environment. They can play a significant role in the degradation of organic pollutants. Studies on other brominated aromatic compounds have shown that reactions with these species can lead to hydroxylation and ring cleavage. The reaction rate constants of 2-(2,5-Dibromophenoxy)ethanol with various ROS have not been experimentally determined.

Rate Constants for the Reaction of 2-(2,5-Dibromophenoxy)ethanol with Reactive Oxygen Species No experimental data are currently available in the scientific literature.

Hydrolysis in Environmental Compartments

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The ether linkage in 2-(2,5-Dibromophenoxy)ethanol could potentially undergo hydrolysis, although ether bonds are generally stable under typical environmental pH conditions. Specific studies on the hydrolysis rates of this compound at different pH values and temperatures are needed to assess the importance of this degradation pathway.

Hydrolysis Data for 2-(2,5-Dibromophenoxy)ethanol No experimental data are currently available in the scientific literature.

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a key process for the removal of many organic pollutants from the environment. For halogenated compounds like 2-(2,5-Dibromophenoxy)ethanol, microbial degradation can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. Key enzymatic reactions would likely involve dehalogenation and cleavage of the ether bond. There are currently no published studies detailing the microbial degradation of 2-(2,5-Dibromophenoxy)ethanol. Research would be needed to identify microbial species capable of its degradation, the metabolic pathways involved, and the resulting degradation products.

Aerobic Biodegradation Studies

Under aerobic conditions, the biodegradation of brominated flame retardants like 2-(2,5-Dibromophenoxy)ethanol is a key process for their removal from the environment. researchgate.net Studies have shown that the degradation process can be accelerated in aerobic conditions, with half-lives reported to be between 9 and 40 days. researchgate.net The presence of oxygen allows for microbial activity that can break down these complex molecules. While specific studies on 2-(2,5-Dibromophenoxy)ethanol are limited, research on similar compounds, such as Tetrabromobisphenol A (TBBPA), indicates that aerobic biodegradation does occur. canada.ca However, the complete mineralization of such compounds is not always achieved, and the formation of intermediate products is a possibility. canada.ca The rate of aerobic biodegradation can be influenced by various environmental factors, including the presence of other organic matter and the specific microbial communities present.

Anaerobic Biodegradation Pathways

In environments devoid of oxygen, anaerobic biodegradation becomes the primary pathway for the transformation of 2-(2,5-Dibromophenoxy)ethanol. For related compounds like TBBPA, anaerobic degradation has been shown to proceed, leading to the formation of other compounds. canada.ca For instance, TBBPA can be degraded to bisphenol A (BPA) under anaerobic conditions. researchgate.netcanada.ca The rate of anaerobic biodegradation can be slower than aerobic processes. For example, studies on other brominated flame retardants have shown that they dissipate more slowly under anoxic (oxygen-depleted) conditions compared to oxic (oxygen-rich) conditions. researchgate.net The presence of alternative electron acceptors, such as nitrate (B79036) or sulfate, can influence the rate and extent of anaerobic biodegradation. nih.gov However, high concentrations of co-contaminants like ethanol (B145695) can sometimes inhibit the anaerobic breakdown of aromatic compounds by creating a high demand for electron acceptors. nih.govepa.gov

Microbial Biotransformation Studies

Microbial biotransformation plays a crucial role in the degradation of phenolic compounds. Various microorganisms, including bacteria and fungi, have been shown to transform such substances. bibliotekanauki.plscielo.org.co For instance, certain fungi can transform cinnamyl alcohol into 2-phenylethanol. scielo.org.co The biotransformation of fluorotelomer alcohols by soil bacteria has also been documented, indicating that microbes can cometabolically degrade complex organic molecules even without utilizing them as a primary growth substrate. nih.gov While specific studies on the microbial biotransformation of 2-(2,5-Dibromophenoxy)ethanol are not widely available, the existing literature on similar compounds suggests that various microbial species likely contribute to its transformation in the environment through enzymatic processes. bibliotekanauki.plnih.gov

Formation of Environmental Transformation Products

The degradation of 2-(2,5-Dibromophenoxy)ethanol and related brominated flame retardants can lead to the formation of various transformation products. Under anaerobic conditions, the stepwise debromination of TBBPA is a known pathway, ultimately leading to the formation of bisphenol A (BPA). researchgate.net BPA itself is recognized as a persistent compound under anaerobic conditions. researchgate.net The combustion of materials containing TBBPA can also generate brominated dibenzo-p-dioxins and dibenzofurans. canada.ca Furthermore, it is suspected that brominated analogues of TBBPA may break down into TBBPA as a metabolite. turi.org These transformation products are of environmental concern as they may have their own toxicological profiles and persistence characteristics. canada.caturi.org

Interactive Data Table: Environmental Degradation of Related Compounds

| Compound | Condition | Degradation Pathway | Key Findings | Reference |

| Tetrabromobisphenol A (TBBPA) | Aerobic | Biodegradation | Degradation occurs, but complete transformation is not always established. | canada.ca |

| Tetrabromobisphenol A (TBBPA) | Anaerobic | Biodegradation | Degrades to form bisphenol A (BPA). | researchgate.netcanada.ca |

| Linear Alkylbenzene Sulfonate (LAS) | Anaerobic | Biodegradation | Feasible in anoxic marine sediments, with a half-life of approximately 90 days. | cler.com |

| Aromatic Hydrocarbons (BTEX) | Anaerobic | Biodegradation | Can be inhibited by high concentrations of ethanol. | nih.gov |

| 8:2 Fluorotelomer Alcohol (FTOH) | Aerobic | Biotransformation | Transformed by soil bacteria via cometabolic processes. | nih.gov |

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation and quantification of 2-(2,5-Dibromophenoxy)ethanol from complex mixtures. These techniques leverage the differential partitioning of the compound between a mobile phase and a stationary phase to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like 2-(2,5-Dibromophenoxy)ethanol. In GC-MS, the compound is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for definitive identification.

The electron ionization (EI) mass spectrum of 2-(2,5-Dibromophenoxy)ethanol would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the ether linkage and loss of the ethanol (B145695) group. The isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) would lead to a distinctive M, M+2, and M+4 pattern for the molecular ion and any bromine-containing fragments, further aiding in its identification. For quantitative analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity by monitoring specific characteristic ions of the target analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. epa.govnih.gov In LC-MS, 2-(2,5-Dibromophenoxy)ethanol is first separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer.

A typical LC-MS method for this compound would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a gradient elution to optimize separation. nih.govpubcompare.ai The mass spectrometer, often a tandem mass spectrometer (MS/MS), provides high sensitivity and selectivity for detection and quantification. epa.govnih.gov Electrospray ionization (ESI) is a common ionization technique for such analyses. The developed LC-MS/MS methods can be highly sensitive, with limits of detection in the picogram range. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information about the carbon-hydrogen framework. bhu.ac.in

Proton (1H) NMR Analysis

Proton (1H) NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. For 2-(2,5-Dibromophenoxy)ethanol, the 1H NMR spectrum would exhibit distinct signals for the aromatic and aliphatic protons.

The protons on the aromatic ring would appear in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative bromine and oxygen substituents. libretexts.org The specific chemical shifts and coupling patterns (splitting) of these aromatic protons would be indicative of their positions on the dibrominated ring. The protons of the ethoxy group (-OCH2CH2OH) would appear in the upfield region. The methylene (B1212753) protons adjacent to the oxygen atom (-OCH2-) would be expected around 3.5-4.5 ppm, while the methylene protons adjacent to the hydroxyl group (-CH2OH) would likely appear in a similar region. libretexts.org The hydroxyl proton (-OH) signal is often a broad singlet and its chemical shift can vary depending on concentration, solvent, and temperature. msu.edudocbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(2,5-Dibromophenoxy)ethanol

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.8 - 7.5 | Multiplet |

| -OCH₂- | 4.0 - 4.2 | Triplet |

| -CH₂OH | 3.8 - 4.0 | Triplet |

Carbon (13C) NMR Analysis

Carbon-13 (13C) NMR spectroscopy provides information about the different carbon environments within the molecule. udel.edu Each unique carbon atom in 2-(2,5-Dibromophenoxy)ethanol will give a distinct signal in the 13C NMR spectrum. docbrown.info

The carbon atoms of the aromatic ring would resonate in the downfield region, typically between 110 and 160 ppm. oregonstate.edu The carbons directly bonded to the bromine atoms and the oxygen atom would be significantly deshielded and appear at the lower end of this range. The aliphatic carbons of the ethoxy group would appear in the upfield region. The carbon adjacent to the phenoxy oxygen (-OCH2-) would be expected around 60-70 ppm, and the carbon bearing the hydroxyl group (-CH2OH) would be in a similar range. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(2,5-Dibromophenoxy)ethanol

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-Br | 110 - 120 |

| C-O (Aromatic) | 150 - 160 |

| Aromatic C-H | 115 - 135 |

| -OCH₂- | 68 - 72 |

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques provide further structural information by showing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For 2-(2,5-Dibromophenoxy)ethanol, this would confirm the connectivity within the ethanol chain by showing a cross-peak between the -OCH₂- and -CH₂OH protons. It would also reveal the coupling relationships between the protons on the aromatic ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. sdsu.edu This technique is invaluable for definitively assigning the proton and carbon signals. For instance, it would link the proton signal of the -OCH₂- group to its corresponding carbon signal.

Infrared (IR) and Raman Spectroscopy Investigations

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules, providing a molecular fingerprint that is highly specific to the compound's structure and functional groups. For 2-(2,5-Dibromophenoxy)ethanol, the spectra would be characterized by vibrations of the dibrominated aromatic ring, the ether linkage, and the ethanol side chain. While specific experimental spectra for this exact compound are not widely available in the literature, the expected vibrational modes can be predicted based on the analysis of its constituent functional groups and related molecules.

Vibrational spectroscopy is a valuable tool for identifying molecules and understanding their structure. nih.gov Both IR and Raman techniques provide complementary information. researchgate.net In general, symmetric vibrations tend to be strong in Raman spectra, while antisymmetric bands are often more intense in IR spectra. nih.gov

The key functional groups in 2-(2,5-Dibromophenoxy)ethanol that would give rise to characteristic bands are:

The 1,2,4-trisubstituted benzene (B151609) ring: The substitution pattern on the aromatic ring influences the C-H and C=C stretching and bending vibrations.

The C-Br bonds: The carbon-bromine stretching vibrations are typically found in the lower frequency region of the spectrum.

The Aryl-O-Alkyl ether linkage: This group is characterized by its asymmetric and symmetric C-O-C stretching modes.

The primary alcohol (-CH2OH): The O-H and C-O stretching vibrations, as well as the CH2 bending modes, are characteristic of this group.

Analysis of related compounds, such as coniferyl alcohol and other lignin (B12514952) substructures, demonstrates how conjugation and substitution affect the IR and Raman spectra. nih.gov For instance, the spectra of ethanol and its isomers have been extensively studied, providing a solid basis for assigning the vibrations of the ethanol moiety. nih.govresearchgate.netnist.govdocbrown.inforesearchgate.netresearchgate.netresearchgate.net The O-H stretching band, in particular, is sensitive to hydrogen bonding. researchgate.net

The expected vibrational frequencies for the main functional groups of 2-(2,5-Dibromophenoxy)ethanol are summarized in the table below. These assignments are based on established group frequency correlations and data from analogous structures. The fingerprint region (approximately 1500–400 cm⁻¹) would contain a complex pattern of overlapping vibrations unique to the entire molecule. docbrown.info

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch (Alcohol) | 3200–3600 (broad) | -OH |

| Aromatic C-H Stretch | 3000–3100 | C-H (Aromatic) |

| Aliphatic C-H Stretch (asymmetric) | 2930–2960 | -CH₂- |

| Aliphatic C-H Stretch (symmetric) | 2850–2890 | -CH₂- |

| Aromatic C=C Stretch | 1450–1600 | C=C (Aromatic Ring) |

| CH₂ Bend (Scissoring) | 1440–1480 | -CH₂- |

| C-O-C Stretch (Aryl-Alkyl Ether, asym) | 1200–1275 | Ar-O-CH₂ |

| C-O Stretch (Primary Alcohol) | 1000–1075 | -CH₂-OH |

| C-O-C Stretch (Aryl-Alkyl Ether, sym) | 1020–1070 | Ar-O-CH₂ |

| C-Br Stretch | 500–690 | C-Br (Aromatic) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. cambridge.org Techniques such as electrospray ionization (ESI) are commonly coupled with high-resolution analyzers like Time-of-Flight (TOF) or Orbitrap to achieve high mass accuracy, often in the low parts-per-million (ppm) range. cambridge.orgnih.gov

For 2-(2,5-Dibromophenoxy)ethanol (C₈H₈Br₂O₂), the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁶O). The presence of two bromine atoms is a key feature, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for the molecular ion ([M]⁺) and any bromine-containing fragments. The mass spectrum will exhibit a distinctive triplet pattern ([M]⁺, [M+2]⁺, [M+4]⁺) with an intensity ratio of approximately 1:2:1.

The fragmentation pattern in mass spectrometry provides valuable structural information. libretexts.org For 2-(2,5-Dibromophenoxy)ethanol, fragmentation would likely occur through several pathways characteristic of ethers, alcohols, and aromatic compounds. libretexts.orgdocbrown.infomiamioh.edu Common fragmentation mechanisms include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom of the alcohol is a common pathway for alcohols. libretexts.org

Cleavage of the ether bond: The C-O bonds of the ether linkage can break, leading to fragments corresponding to the dibromophenoxy group and the ethanol side chain.

Loss of small molecules: Neutral molecules like water (H₂O) from the alcohol group or ethylene (B1197577) (C₂H₄) can be eliminated. libretexts.org

Aromatic ring fragmentation: The dibrominated benzene ring can undergo fragmentation, although it is generally more stable.

The table below lists the calculated exact masses for the molecular ion of 2-(2,5-Dibromophenoxy)ethanol, considering the different bromine isotopes, as well as some plausible fragment ions that could be observed in an HRMS analysis.

| Ion Formula | Calculated m/z (monoisotopic) | Isotopic Combination | Description |

| [C₈H₈⁷⁹Br₂O₂]⁺ | 293.8993 | ⁷⁹Br, ⁷⁹Br | Molecular Ion [M]⁺ |

| [C₈H₈⁷⁹Br⁸¹BrO₂]⁺ | 295.8972 | ⁷⁹Br, ⁸¹Br | Molecular Ion [M+2]⁺ |

| [C₈H₈⁸¹Br₂O₂]⁺ | 297.8952 | ⁸¹Br, ⁸¹Br | Molecular Ion [M+4]⁺ |

| [C₆H₃⁷⁹Br₂O]⁺ | 248.8608 | ⁷⁹Br, ⁷⁹Br | Loss of C₂H₅O (ethoxy group) |

| [C₈H₇⁷⁹Br₂O]⁺ | 292.8915 | ⁷⁹Br, ⁷⁹Br | Loss of H from alcohol |

| [C₂H₅O₂]⁺ | 61.0289 | - | Fragment from ether cleavage |

| [C₂H₄OH]⁺ | 45.0335 | - | Hydroxyethyl cation from ether cleavage |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure, geometry, and intrinsic chemical properties of a molecule. For 2-(2,5-dibromophenoxy)ethanol, these calculations would provide critical insights into its stability and reactivity.

Electronic Properties: Once the geometry is optimized, a range of electronic properties can be calculated. These include the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it visualizes the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For 2-(2,5-dibromophenoxy)ethanol, the HOMO would likely be localized on the electron-rich phenoxy group, while the LUMO might be distributed across the aromatic ring and the C-Br bonds.

Table 1: Hypothetical Quantum Chemical Properties of 2-(2,5-Dibromophenoxy)ethanol (Note: This table is illustrative and not based on experimental data for the specific compound)

| Property | Predicted Value/Description | Significance |

|---|---|---|

| Dipole Moment | Non-zero | Indicates polarity, influencing solubility and intermolecular forces. |

| HOMO Energy | Relatively high | Suggests susceptibility to electrophilic attack. |

| LUMO Energy | Relatively low | Suggests susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Indicates moderate kinetic stability. |

| MEP | Negative potential on the oxygen and bromine atoms; positive potential on the hydroxyl proton. | Predicts sites for intermolecular interactions and chemical reactions. |

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time. These simulations can provide insights into how 2-(2,5-dibromophenoxy)ethanol would interact with other molecules, such as solvents or biological macromolecules.

MD simulations on related PBDEs have been used to investigate their binding mechanisms with proteins. rsc.org For example, simulations have shown that compounds similar to 2-(2,5-dibromophenoxy)ethanol can interact with proteins through a combination of hydrogen bonding and van der Waals forces. rsc.org In the case of 2-(2,5-dibromophenoxy)ethanol, the hydroxyl group could act as a hydrogen bond donor and acceptor, while the aromatic ring and bromine atoms would contribute to hydrophobic and halogen bonding interactions.

Table 2: Potential Intermolecular Interactions of 2-(2,5-Dibromophenoxy)ethanol from MD Simulations

| Interaction Type | Potential Interacting Partner | Significance |

|---|---|---|

| Hydrogen Bonding | Water, amino acid residues (e.g., Ser, Thr, His) | Key for solubility in protic solvents and binding to biological targets. |

| Halogen Bonding | Electron-rich atoms (e.g., O, N) in other molecules | A specific type of non-covalent interaction involving the bromine atoms. |

| π-π Stacking | Aromatic rings of other molecules | Contributes to self-aggregation or binding to aromatic residues in proteins. |

| Hydrophobic Interactions | Non-polar molecules or regions of macromolecules | Drives partitioning into non-aqueous environments. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model potential chemical reactions involving 2-(2,5-dibromophenoxy)ethanol, including its synthesis and degradation. By calculating the energies of reactants, products, and transition states, the feasibility and kinetics of a reaction can be predicted.

Synthetic Pathways: A plausible synthesis for 2-(2,5-dibromophenoxy)ethanol is the Williamson ether synthesis. acs.orgatamankimya.com This would involve the reaction of 2,5-dibromophenol (B1293422) with a 2-haloethanol (e.g., 2-chloroethanol) in the presence of a base. acs.org Computational modeling could be used to investigate the reaction mechanism, including the structure and energy of the transition state for the nucleophilic substitution.

Degradation Pathways: The environmental fate of 2-(2,5-dibromophenoxy)ethanol would be influenced by its degradation pathways. One possible pathway is the cleavage of the ether bond, which could be modeled computationally. Another potential reaction is the debromination of the aromatic ring. The calculation of bond dissociation energies for the C-Br bonds would indicate their susceptibility to cleavage.

Structure-Reactivity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on Chemical Reactivity)

SAR and QSAR studies aim to establish a relationship between the chemical structure of a series of compounds and their reactivity. While no specific QSAR models for the chemical reactivity of 2-(2,5-dibromophenoxy)ethanol have been published, the principles can be applied to understand how structural modifications would affect its properties.

For a series of halogenated phenoxy ethanols, a QSAR model could be developed to predict a specific aspect of their reactivity, such as the rate constant for a particular reaction. The model would take the form of an equation where the reactivity is a function of various molecular descriptors.

Key Molecular Descriptors for QSAR of 2-(2,5-Dibromophenoxy)ethanol and Analogs:

Electronic Descriptors: These would quantify the electron-donating or -withdrawing nature of the substituents on the phenyl ring. The Hammett constant (σ) is a classic example. For the bromine atoms, their electron-withdrawing nature would be a key factor.

Steric Descriptors: These describe the size and shape of the molecule. Parameters like the Taft steric parameter (Es) or calculated van der Waals volume could be used. The position of the bromine atoms (2- and 5- positions) would create a specific steric environment around the ether linkage.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is the most common descriptor for hydrophobicity. The presence of two bromine atoms would significantly increase the hydrophobicity of the molecule compared to unsubstituted phenoxyethanol (B1677644).

A hypothetical QSAR study could investigate how the number and position of bromine atoms on the phenoxy ring affect the rate of ether cleavage. It would be expected that electron-withdrawing bromine atoms would influence the stability of any charged intermediates or transition states.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-(2,5-Dibromophenoxy)ethanol |

| Polybrominated diphenyl ethers (PBDEs) |

| 2,5-Dibromophenol |

| 2-Chloroethanol |

Q & A

Q. How can researchers optimize the synthesis of 2-(2,5-Dibromophenoxy)ethanol to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent selection, temperature control) and purification techniques. For example, refluxing with sulfuric acid as a catalyst in methanol (similar to methods for dichlorophenoxy derivatives) can enhance esterification efficiency . Stepwise bromination using controlled stoichiometry of brominating agents (e.g., Br₂ or NBS) may reduce side reactions. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity. Monitor reaction progress using TLC or HPLC to identify intermediates and byproducts.

Q. What analytical techniques are most reliable for characterizing 2-(2,5-Dibromophenoxy)ethanol’s structure?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) to confirm substituent positions on the aromatic ring and ethanol moiety . High-resolution mass spectrometry (HRMS) verifies molecular weight and isotopic patterns consistent with bromine atoms. X-ray crystallography, if single crystals are obtainable, provides unambiguous structural confirmation . For purity assessment, use GC-MS or HPLC with UV detection (λ = 254 nm for aromatic systems).

Q. How does pH and temperature affect the stability of 2-(2,5-Dibromophenoxy)ethanol in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies under varying pH (3–10) and temperatures (4°C, 25°C, 40°C). Monitor degradation via UV-Vis spectroscopy (absorbance shifts) or LC-MS to identify hydrolysis products (e.g., dibromophenol derivatives). Buffered solutions (phosphate or acetate) minimize pH drift. Store stock solutions in amber vials at –20°C to prevent photodegradation and thermal decomposition .

Q. What biological assay systems are suitable for evaluating the bioactivity of 2-(2,5-Dibromophenoxy)ethanol?

- Methodological Answer : Use marine organism-derived cell lines (e.g., sponge cells) for cytotoxicity assays, as similar brominated phenoxy compounds exhibit bioactivity in marine models . For antimicrobial testing, employ disk diffusion or microdilution assays against Gram-positive/negative bacteria. Enzyme inhibition studies (e.g., tyrosine kinase or cytochrome P450) require kinetic assays with fluorogenic substrates. Always include solvent controls (DMSO/ethanol) and reference compounds (e.g., ampicillin for antibiotics).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for 2-(2,5-Dibromophenoxy)ethanol derivatives?

- Methodological Answer : Perform comparative NMR analysis using deuterated solvents (CDCl₃ or DMSO-d₆) and standardized acquisition parameters (e.g., 500 MHz, 298 K). Cross-validate with computational chemistry (DFT calculations for ¹³C chemical shifts) . If discrepancies persist, re-isolate the compound using alternative purification methods (e.g., preparative HPLC) to exclude isomeric or co-eluting impurities.

Q. What environmental interactions should be considered when studying 2-(2,5-Dibromophenoxy)ethanol in ecotoxicology?

- Methodological Answer : Investigate photodegradation under simulated sunlight (Xe lamp, λ > 290 nm) and hydrolysis rates at different salinities/pH. Use LC-MS to identify transformation products (e.g., debrominated species or hydroxylated metabolites) . For bioaccumulation studies, employ radiolabeled ¹⁴C analogs to track uptake in aquatic organisms (e.g., Daphnia magna).

Q. What strategies enable selective functionalization of 2-(2,5-Dibromophenoxy)ethanol for derivative synthesis?

- Methodological Answer : Protect the hydroxyl group (e.g., TMS or acetyl protection) before performing Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at brominated positions . For etherification, use Williamson synthesis with alkyl halides under basic conditions (K₂CO₃/DMF). Monitor regioselectivity via NOESY NMR or X-ray analysis.

Q. How can researchers address challenges in quantifying trace levels of 2-(2,5-Dibromophenoxy)ethanol in complex matrices?

- Methodological Answer : Develop a solid-phase extraction (SPE) protocol using C18 cartridges and methanol elution. Quantify via LC-ESI-MS/MS in multiple reaction monitoring (MRM) mode, using deuterated internal standards (e.g., 2-(2,5-Dibromophenoxy)ethanol-d₄) to correct matrix effects . Validate method sensitivity (LOD < 1 ppb) and recovery rates (>90%) in spiked environmental samples.

Q. What computational tools predict the structure-activity relationship (SAR) of 2-(2,5-Dibromophenoxy)ethanol analogs?

- Methodological Answer : Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., Mcl-1 for apoptosis studies) . QSAR models (CODESSA or MOE) correlate electronic parameters (Hammett σ) and steric effects (molar refractivity) with bioactivity. Validate predictions with synthetic analogs and in vitro assays.

Q. How do degradation pathways of 2-(2,5-Dibromophenoxy)ethanol impact its environmental persistence?

- Methodological Answer :

Perform advanced oxidation process (AOP) studies (e.g., UV/H₂O₂ or Fenton reactions) to identify radical-mediated degradation products. Use high-resolution mass spectrometry (HRMS) and isotope labeling (¹⁸O-H₂O) to trace oxidation sites. Assess half-lives in sediment/water microcosms under aerobic/anaerobic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.